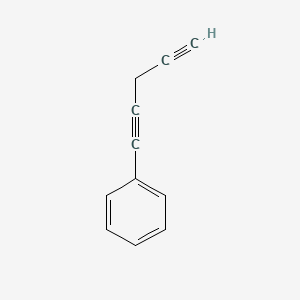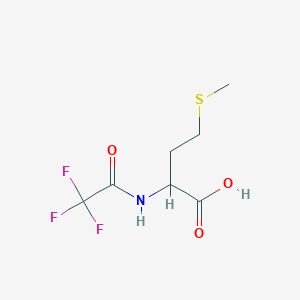
L-fucono-1,4-lactone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Fucono-1,4-lactone can be synthesized through the oxidation of L-fucose. The reaction typically involves the use of oxidizing agents such as bromine or iodine in the presence of a base . The reaction conditions include maintaining a controlled temperature and pH to ensure the selective oxidation of L-fucose to this compound.
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, utilizing microbial fermentation processes. Specific strains of bacteria or yeast that possess the necessary enzymes for the oxidation of L-fucose are employed. The fermentation process is optimized for yield and purity, followed by purification steps to isolate the lactone .
Chemical Reactions Analysis
Types of Reactions: L-Fucono-1,4-lactone undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to produce L-fuconic acid.
Reduction: Reduction reactions can convert it back to L-fucose.
Hydrolysis: In the presence of water, this compound can hydrolyze to form L-fuconic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed:
Oxidation: L-fuconic acid.
Reduction: L-fucose.
Hydrolysis: L-fuconic acid.
Scientific Research Applications
L-Fucono-1,4-lactone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various fucose derivatives.
Biology: It serves as a marker in metabolic studies involving fucose pathways.
Medicine: Research into its role in metabolic disorders and potential therapeutic applications.
Mechanism of Action
L-Fucono-1,4-lactone exerts its effects primarily through its involvement in the fucose metabolic pathway. It acts as an intermediate in the oxidation of L-fucose to L-fuconic acid. The enzymes involved in this pathway include L-fucose dehydrogenase and L-fuconolactonase. These enzymes catalyze the conversion of L-fucose to this compound and subsequently to L-fuconic acid .
Comparison with Similar Compounds
L-Galactono-1,4-lactone: Similar in structure but involved in the biosynthesis of ascorbic acid.
D-Fucono-1,4-lactone: The enantiomer of L-fucono-1,4-lactone, differing in the spatial arrangement of atoms.
Uniqueness: this compound is unique due to its specific role in the fucose metabolic pathway and its stability compared to other lactones. Its exclusive presence in the fucose pathway makes it a valuable marker for metabolic studies .
Properties
IUPAC Name |
3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-5,7-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASLEPDZAKCNJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(C(C(=O)O1)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20031-16-7, 24286-28-0 | |
| Record name | NSC51238 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-deoxy-L-galactonolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B1619299.png)



![2-{[5-(Methoxymethyl)-2-furoyl]amino}benzoic acid](/img/structure/B1619307.png)



